
アシミロビン
概要
説明
R-(-)-asimilobine is an aporphine alkaloid. It has a role as a metabolite.
科学的研究の応用
抗酸化活性
アシミロビンは、顕著な抗酸化特性を持つ活性化合物として特定されています。 これは、Nelumbo nuciferaの葉から抽出され、フリーラジカルのスカベンジングにおいて潜在的な能力を示しています . この特性は、酸化ストレスが癌、心血管疾患、神経変性疾患を含む様々な慢性疾患に関連しているため、非常に重要です。
抗癌特性
研究により、アシミロビンは抗癌活性を示すことが明らかになっています。 様々な癌細胞株に対して試験が行われ、細胞の増殖を阻害することが示されています . これは、癌細胞を選択的に標的とする新しい化学療法薬の開発にとって特に重要です。
抗菌効果
アシミロビンは、一般的な病原性細菌であるStaphylococcus epidermidisに対する感受性を示しています . これは、抗生物質耐性菌との闘いにおいて不可欠となる可能性のある、抗菌剤としての潜在的な用途を示唆しています。
潜在的な抗糖尿病用途
アシミロビンを含む、Nelumbo nucifera由来の化合物は、抗糖尿病特性について研究されています。 それらは、糖尿病の治療に不可欠な血糖値の管理に役立つ可能性があります .
抗肥満および抗高脂血症効果
アシミロビンは、抗肥満および抗高脂血症効果についても研究されています。 これらの特性は、肥満や関連する代謝性疾患の治療法開発に役立つ可能性があります .
抗HIV活性
この化合物は、抗HIV活性において有望な結果を示しており、HIV/AIDSの管理と治療のための治療法開発における潜在的な役割を示唆しています .
薬物開発と臨床応用
最後に、アシミロビンの多様な薬理作用は、薬物開発における更なる研究の対象となっています。 特にその生物活性に関連して、臨床環境におけるその潜在的な用途が調査されています .
作用機序
Target of Action
Asimilobine, an aporphine isoquinoline alkaloid, primarily targets the dopamine biosynthesis pathway and acts as a serotonergic receptor antagonist . Dopamine is a neurotransmitter that plays several important roles in the human brain and body, and serotonin is a key hormone that stabilizes our mood, feelings of well-being, and happiness.
Mode of Action
Asimilobine interacts with its targets by inhibiting dopamine biosynthesis and antagonizing serotonergic receptors . This means that it reduces the production of dopamine and blocks the action of serotonin, which can have various effects on the body and mind.
Biochemical Pathways
The primary biochemical pathway affected by Asimilobine is the dopamine biosynthesis pathway . By inhibiting this pathway, Asimilobine can reduce the levels of dopamine in the body.
Pharmacokinetics
These properties can significantly impact the bioavailability of Asimilobine, determining how much of the compound reaches its target sites in the body .
Result of Action
Asimilobine’s inhibition of dopamine biosynthesis and antagonism of serotonergic receptors can lead to a decrease in dopamine levels and a blockage of serotonin action . This can result in various molecular and cellular effects, depending on the specific context and the other biochemical processes occurring in the body. For example, in PC12 cells, Asimilobine has been shown to inhibit dopamine biosynthesis and enhance L-DOPA-induced cytotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Asimilobine. For instance, temperature is a known modulator of alkaloid biosynthesis . Therefore, changes in environmental temperature could potentially affect the production and action of Asimilobine.
Safety and Hazards
生化学分析
Biochemical Properties
Asimilobine interacts with enzymes and proteins involved in dopamine biosynthesis and serotonergic receptors . It inhibits the production of dopamine, a neurotransmitter that plays several important roles in the brain and body . Asimilobine also acts as an antagonist for serotonergic receptors, which are a type of G protein-coupled receptor that responds to the neurotransmitter serotonin .
Cellular Effects
Asimilobine has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit intracellular dopamine levels in a concentration-dependent manner in PC-12 cells . It also has been found to have antimalarial and anti-cancer activity .
Molecular Mechanism
The molecular mechanism of Asimilobine involves its interaction with dopamine biosynthesis and serotonergic receptors. By inhibiting dopamine biosynthesis, Asimilobine can affect the levels of dopamine available for neurotransmission . As a serotonergic receptor antagonist, Asimilobine prevents serotonin from binding to its receptors, thereby influencing serotonin signaling .
Metabolic Pathways
As an inhibitor of dopamine biosynthesis, it’s likely that Asimilobine interacts with enzymes involved in this pathway .
Transport and Distribution
Like other biochemical compounds, Asimilobine is likely to be transported and distributed within cells and tissues through various mechanisms, potentially involving specific transporters or binding proteins .
Subcellular Localization
Given its biochemical properties, it’s likely that Asimilobine localizes to specific compartments or organelles within the cell where it exerts its effects .
特性
IUPAC Name |
(6aR)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDNEUOVIJYCGZ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CCN[C@H]3C2=C1C4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988410 | |
| Record name | 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6871-21-2 | |
| Record name | Asimilobine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6871-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asimilobine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006871212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aS)-1-Methoxy-5,6,6a,7-tetrahydro-4H-benzo[i]perimidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Asimilobine, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H26TGS8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


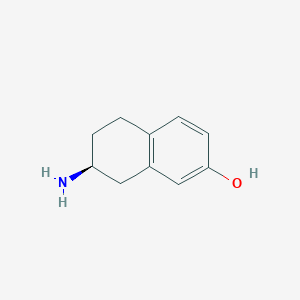
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
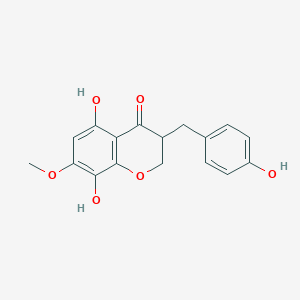



![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
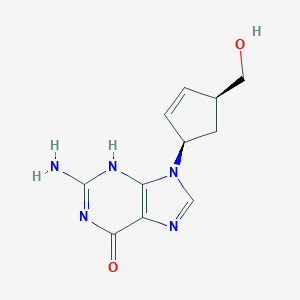
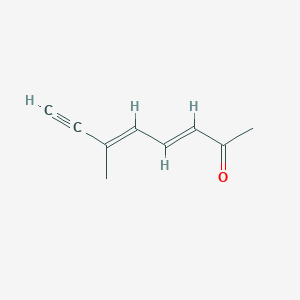

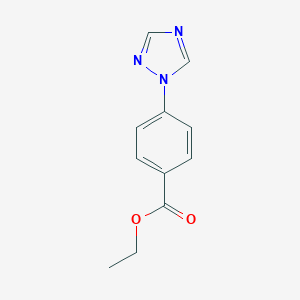
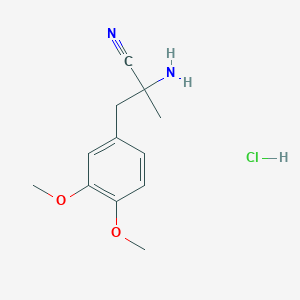
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)

